molecular formula C14S2 B14226025 Tetradecatridecaene-1,14-dithione CAS No. 628315-48-0

Tetradecatridecaene-1,14-dithione

Cat. No.: B14226025
CAS No.: 628315-48-0
M. Wt: 232.3 g/mol
InChI Key: OGRPQDVXMAQRJB-UHFFFAOYSA-N
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Description

Tetradecatridecaene-1,14-dithione is an organic compound characterized by the presence of two sulfur atoms and a long carbon chain with multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecatridecaene-1,14-dithione typically involves the reaction of a long-chain alkyne with a sulfur source under specific conditions. One common method is the reaction of a tetradecatridecaene with elemental sulfur or a sulfur-containing reagent such as thiourea in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the dithione moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Tetradecatridecaene-1,14-dithione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithione moiety to thiols or other sulfur-containing functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur-containing compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tetradecatridecaene-1,14-dithione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Tetradecatridecaene-1,14-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur atoms can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the compound’s double bonds can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dithianes: These compounds also contain sulfur atoms and are used as protecting groups in organic synthesis.

    1,4-Dithianes: Similar to 1,3-dithianes but with a different sulfur atom arrangement, used in the synthesis of complex molecular architectures.

    Dithiolene Ligands: These ligands are known for their redox activity and ability to coordinate with metal centers.

Uniqueness

Tetradecatridecaene-1,14-dithione is unique due to its long carbon chain with multiple double bonds, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form stable complexes with metals makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

628315-48-0

Molecular Formula

C14S2

Molecular Weight

232.3 g/mol

InChI

InChI=1S/C14S2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16

InChI Key

OGRPQDVXMAQRJB-UHFFFAOYSA-N

Canonical SMILES

C(=C=C=C=C=C=C=C=S)=C=C=C=C=C=C=S

Origin of Product

United States

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